molecular formula C15H36N4 B12569479 1,7-Heptanediamine, N,N'-bis(3-aminopropyl)-4,4-dimethyl- CAS No. 197658-75-6

1,7-Heptanediamine, N,N'-bis(3-aminopropyl)-4,4-dimethyl-

Cat. No.: B12569479
CAS No.: 197658-75-6
M. Wt: 272.47 g/mol
InChI Key: LBIGWJLVNCHYGG-UHFFFAOYSA-N
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Description

1,7-Heptanediamine, N,N’-bis(3-aminopropyl)-4,4-dimethyl- is a chemical compound with the molecular formula C13H32N4. It is a diamine derivative, characterized by the presence of two amino groups attached to a heptane backbone. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-Heptanediamine, N,N’-bis(3-aminopropyl)-4,4-dimethyl- typically involves the reaction of heptanediamine with 3-aminopropyl groups under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, further enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,7-Heptanediamine, N,N’-bis(3-aminopropyl)-4,4-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino groups can participate in substitution reactions with other chemical entities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield amine oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

1,7-Heptanediamine, N,N’-bis(3-aminopropyl)-4,4-dimethyl- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of enzyme-substrate interactions and protein modifications.

    Industry: The compound is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 1,7-Heptanediamine, N,N’-bis(3-aminopropyl)-4,4-dimethyl- involves its interaction with molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, such as its role in enzyme inhibition or receptor activation.

Comparison with Similar Compounds

Similar Compounds

    1,7-Heptanediamine, N,N’-bis(3-aminopropyl)-: This compound is similar in structure but lacks the 4,4-dimethyl groups.

    N,N’-Bis(3-aminopropyl)-1,7-heptanediamine: Another similar compound with slight variations in the positioning of the amino groups.

Uniqueness

1,7-Heptanediamine, N,N’-bis(3-aminopropyl)-4,4-dimethyl- is unique due to the presence of the 4,4-dimethyl groups, which can influence its chemical reactivity and biological activity. These structural differences can result in distinct properties and applications compared to its analogs.

Properties

CAS No.

197658-75-6

Molecular Formula

C15H36N4

Molecular Weight

272.47 g/mol

IUPAC Name

N,N'-bis(3-aminopropyl)-4,4-dimethylheptane-1,7-diamine

InChI

InChI=1S/C15H36N4/c1-15(2,7-3-11-18-13-5-9-16)8-4-12-19-14-6-10-17/h18-19H,3-14,16-17H2,1-2H3

InChI Key

LBIGWJLVNCHYGG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCCNCCCN)CCCNCCCN

Origin of Product

United States

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